2-Bromo-5-chlorobenzo[d]oxazole

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Procure 2-Bromo-5-chlorobenzo[d]oxazole for suvorexant synthesis and orthogonal C2-functionalization. Its C2-bromine enables mild Pd-catalyzed coupling, preserving the C5-chlorine. This specific regiochemistry (vs. 7-bromo analogs) is critical for replicating published DORA pharmacophore construction. Typical purity ≥98%, supplied for R&D.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46 g/mol
CAS No. 1251033-26-7
Cat. No. B1342612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzo[d]oxazole
CAS1251033-26-7
Molecular FormulaC7H3BrClNO
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)Br
InChIInChI=1S/C7H3BrClNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
InChIKeyUZOOHZSLRFBNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-chlorobenzo[d]oxazole (CAS 1251033-26-7) for Medicinal Chemistry Procurement


2-Bromo-5-chlorobenzo[d]oxazole (CAS: 1251033-26-7) is a halogenated heterocyclic building block belonging to the benzoxazole family, with molecular formula C₇H₃BrClNO and molecular weight 232.46 g/mol . The compound features a fused benzene-oxazole ring system substituted with bromine at the C2 position and chlorine at the C5 position, creating a bifunctional electrophilic scaffold [1]. Commercially available from multiple vendors in purities typically ranging from 95% to 98% , this intermediate serves as a strategic C2-electrophile for nucleophilic aromatic substitution and cross-coupling transformations [2].

2-Bromo-5-chlorobenzo[d]oxazole: Why Analogs Cannot Be Casually Substituted


Benzoxazole building blocks with alternative halogenation patterns are not interchangeable with 2-bromo-5-chlorobenzo[d]oxazole. The C2-bromine substituent provides an electrophilic site for nucleophilic displacement and cross-coupling that is mechanistically distinct from C5- or C7-halogenated analogs [1]. Regioisomeric variants such as 7-bromo-5-chlorobenzo[d]oxazole (CAS 1226072-54-3) present entirely different reactivity profiles due to altered electronic distribution and steric accessibility . Additionally, the combination of C2-bromine with C5-chlorine enables orthogonal functionalization strategies—the C2 position can be engaged in substitution or coupling while the C5-chlorine remains intact for subsequent diversification or retains its electronic influence on the scaffold [2]. In the enantioselective synthesis of the FDA-approved insomnia therapeutic suvorexant, 2-bromo-5-chlorobenzo[d]oxazole functions as a specific C2-electrophilic intermediate; substitution with 2-chloro-5-chlorobenzo[d]oxazole or other halogen variants would fundamentally alter the reaction kinetics and yield profile [3].

2-Bromo-5-chlorobenzo[d]oxazole: Quantitative Differentiation Evidence


C2-Bromine Site-Selectivity Versus C5- and C7-Halogenated Benzoxazole Analogs

The C2 position of benzoxazole demonstrates the highest reactivity toward nucleophilic reagents compared to other ring positions, a fundamental property that distinguishes 2-bromo-5-chlorobenzo[d]oxazole from regioisomeric halogenated benzoxazoles [1]. This electronic differentiation is quantitatively manifested in pKa differences: the C2-proton of unsubstituted oxazole exhibits a pKa of approximately 20.0, while the C5-proton shows a pKa of approximately 27.7, enabling selective sequential deprotonation and functionalization strategies [2]. This C2-C5 pKa differential (~7.7 units) translates directly to selective halogenation control, meaning that 2-bromo-5-chlorobenzo[d]oxazole provides predictable C2 reactivity while the C5-chlorine remains intact for subsequent orthogonal transformations. In contrast, positional isomers such as 7-bromo-5-chlorobenzo[d]oxazole (CAS 1226072-54-3) present bromine at a sterically hindered C7 position adjacent to the ring junction, substantially reducing accessibility for nucleophilic attack and cross-coupling .

Medicinal Chemistry Cross-Coupling Regioselective Synthesis

Validated Synthetic Route in FDA-Approved Drug Manufacturing

2-Bromo-5-chlorobenzo[d]oxazole (XVIII) is a critical, documented intermediate in the enantioselective synthesis of suvorexant (Belsomra), an FDA-approved dual orexin receptor antagonist [1]. The synthetic sequence proceeds from 5-chlorobenzoxazole (XVII) via lithiation with LiHMDS in THF, followed by bromination with NBS to afford 2-bromo-5-chlorobenzo[d]oxazole (XVIII) [2]. This C2-brominated intermediate then undergoes condensation with ethanolamine to yield 2-(5-chloro-2-benzoxazolylamino)ethanol (XX), which is subsequently elaborated through aza-Michael addition, enzymatic transamination, and Schotten-Baumann acylation to complete the suvorexant scaffold [3]. In contrast, alternative synthetic routes employ 2,5-dichlorobenzo[d]oxazole (XIV) as the C2-electrophile for final diazepane condensation—a chlorinated analog requiring more forcing conditions (75°C, DMF, Et₃N) and generating different reactivity profiles [4]. The 2-bromo derivative (XVIII) offers enhanced electrophilicity at C2 compared to the chloro analog, enabling milder condensation conditions and potentially higher yields in nucleophilic displacement steps.

Process Chemistry Pharmaceutical Intermediates Suvorexant Synthesis

Orthogonal Functionalization Potential: C2-Br Versus C5-Cl Reactivity Differentiation

The 2-bromo-5-chloro substitution pattern creates a bifunctional scaffold with predictable orthogonal reactivity. The C2-bromine atom undergoes facile nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, while the C5-chlorine exhibits substantially lower reactivity under identical conditions . This orthogonal reactivity profile is supported by the fundamental acid-base chemistry of the benzoxazole scaffold: the C2-proton pKa (~20.0) versus C5-proton pKa (~27.7) differential translates to a ~7.7-unit difference in acidity, corresponding to a >40× difference in equilibrium deprotonation constant [1]. In practical synthetic terms, this means the C2 position can be selectively deprotonated and functionalized under conditions where the C5 position remains completely inert. Regioisomeric analogs—such as 7-bromo-5-chlorobenzo[d]oxazole (CAS 1226072-54-3) where bromine resides at C7 adjacent to the ring junction—exhibit different steric and electronic profiles, reducing the predictability of orthogonal functionalization strategies . Furthermore, halogenation studies on benzoxazole derivatives confirm that chlorination and bromination proceed at the 6-position for benzoxazol-2(3H)-ones and related substrates, demonstrating that halogen substitution patterns are non-interchangeable and substrate-dependent [2].

Orthogonal Synthesis Library Diversification Halogen Selectivity

Bromine Substituent Effect on Benzoxazole Spectroscopic and Electronic Properties

Bromine substitution on the benzoxazole scaffold produces quantifiable changes in spectroscopic properties and electronic distribution that distinguish halogenated derivatives from their non-brominated or differently halogenated counterparts [1]. A comprehensive experimental and computational study on bromine-modified benzoxazole derivatives demonstrates that bromination alters frontier molecular orbital energies, UV-Vis absorption maxima, and vibrational spectroscopic signatures in measurable ways [2]. While this study did not examine 2-bromo-5-chlorobenzo[d]oxazole specifically, the class-level inference establishes that bromine substitution—particularly at electronically sensitive positions like C2 adjacent to the heterocyclic nitrogen—modulates the compound's electronic properties in ways that chloro or fluoro analogs cannot replicate. The C2-bromine substituent in 2-bromo-5-chlorobenzo[d]oxazole is positioned alpha to the oxazole nitrogen, exerting both inductive electron-withdrawal and resonance effects that influence the electron density distribution across the entire benzoxazole π-system [3]. This electronic modulation directly impacts the compound's reactivity in cross-coupling, its hydrogen-bonding capacity in biological target engagement, and its spectroscopic detection limits—differentiation factors that are absent in the 2-chloro analog or in regioisomers where bromine resides at C5 or C7 .

Computational Chemistry QSAR Spectroscopic Characterization

2-Bromo-5-chlorobenzo[d]oxazole: High-Value Application Scenarios


Pharmaceutical Process Chemistry: Suvorexant-Type DORA Intermediate Synthesis

This compound serves as a documented, scalable intermediate for synthesizing dual orexin receptor antagonists (DORAs), with validated use in the enantioselective synthesis of the FDA-approved insomnia therapeutic suvorexant [1]. Process chemistry groups developing orexin receptor modulators should procure 2-bromo-5-chlorobenzo[d]oxazole (XVIII) specifically—rather than 2,5-dichlorobenzo[d]oxazole or regioisomeric analogs—to replicate the published synthetic sequence employing C2-bromine electrophilicity for ethanolamine condensation under mild room-temperature conditions [2]. The documented route enables subsequent aza-Michael addition, enzymatic transamination, and Schotten-Baumann acylation to construct the full diazepane-benzoxazole pharmacophore [3].

Medicinal Chemistry Library Synthesis: Orthogonal C2/C5 Diversification

The 2-bromo-5-chlorobenzo[d]oxazole scaffold enables orthogonal functionalization strategies for building diversified compound libraries [1]. The pronounced C2 electrophilicity (supported by a ~7.7-unit pKa differential favoring C2 over C5 deprotonation) allows selective nucleophilic substitution or cross-coupling at C2 while preserving the C5-chlorine substituent for electronic modulation or subsequent diversification [2]. Medicinal chemistry teams can exploit this orthogonal reactivity to generate structurally diverse benzoxazole derivatives through sequential functionalization—a capability that regioisomeric analogs (e.g., 7-bromo-5-chlorobenzo[d]oxazole) cannot provide due to altered steric accessibility and electronic distribution [3]. This scaffold is particularly valuable for exploring structure-activity relationships in benzoxazole-containing lead series.

Transition Metal-Catalyzed Cross-Coupling Platform Development

The C2-bromine substituent in 2-bromo-5-chlorobenzo[d]oxazole provides a reliable electrophilic partner for Suzuki-Miyaura, Negishi, and other Pd-catalyzed cross-coupling reactions [1]. The bromine leaving group offers superior reactivity compared to chloro analogs, enabling milder coupling conditions and broader substrate scope. Methodological studies on bromooxazole building blocks have established optimized protocols for regiocontrolled synthesis and subsequent cross-coupling of 2-bromooxazoles under parallel synthesis conditions, demonstrating the utility of C2-brominated oxazole scaffolds for generating diverse biaryl and heteroaryl systems [2]. The bromine substitution also confers distinct spectroscopic signatures (altered UV-Vis maxima, vibrational frequencies, and frontier orbital energies) that facilitate reaction monitoring and product characterization [3]. Researchers developing new cross-coupling methodologies or synthesizing complex heterocyclic architectures should select this specific halogenation pattern to leverage the established reactivity profile of C2-bromooxazoles.

Computational Chemistry and QSAR Model Development

The quantifiable electronic effects of C2-bromine substitution on the benzoxazole scaffold make 2-bromo-5-chlorobenzo[d]oxazole a valuable compound for computational chemistry studies and quantitative structure-activity relationship (QSAR) model development [1]. Bromination measurably alters frontier molecular orbital energies (HOMO-LUMO gap), vibrational spectroscopic signatures, and electron density distribution across the benzoxazole π-system [2]. This compound provides a well-defined data point for modeling halogen substituent effects on benzoxazole-containing pharmacophores, enabling computational chemists to predict the properties of related brominated benzoxazole derivatives. The orthogonal reactivity of the C2-Br/C5-Cl substitution pattern further allows for systematic exploration of electronic effects in both experimental and in silico studies [3].

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